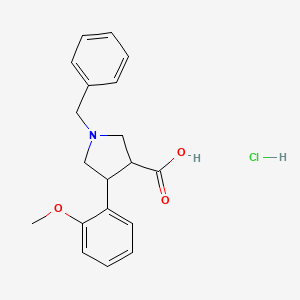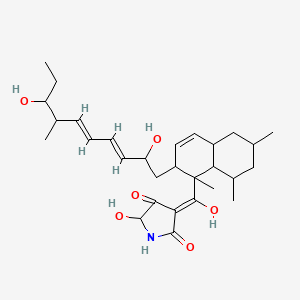
Delaminomycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delaminomycin A, also known as this compound, is a useful research compound. Its molecular formula is C29H43NO6 and its molecular weight is 501.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Immunomodulation
Delaminomycin A wurde als potenter Immunmodulator identifiziert {svg_1}. Es wurde festgestellt, dass es Immunantworten in vitro und in vivo unterdrückt {svg_2}. Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer Medikamente, die das Immunsystem modulieren können.
Antibakterielle Aktivität
this compound zeigt antimikrobielle Aktivität gegen grampositive Bakterien {svg_3}. Dies legt nahe, dass es bei der Entwicklung neuer Antibiotika verwendet werden könnte, insbesondere zur Behandlung von Infektionen, die durch grampositive Bakterien verursacht werden.
Inhibition der Zell-Adhäsion
Es wurde festgestellt, dass this compound die Adhäsion von Tumorzellen an Komponenten der extrazellulären Matrix (ECM) hemmt, einschließlich Fibronectin (FN), Laminin (LM) und Kollagen Typ IV (CL) {svg_4}. Diese Eigenschaft könnte bei der Entwicklung neuer Krebstherapien genutzt werden, insbesondere bei Krebsarten, die sich durch Adhäsion an die ECM im Körper ausbreiten.
Biosynthese
Die Biosynthese von this compound wurde detailliert untersucht {svg_5}. Es wird von Streptomyces albulus MJ202-72F3 produziert und ist aus sechs Acetat-Einheiten, fünf Propionat-Einheiten und einer Glycin-Einheit abgeleitet {svg_6}. Das Verständnis der Biosynthese von this compound könnte zur Entwicklung von Methoden für seine großtechnische Produktion führen, was für die Verwendung in der Medikamentenentwicklung notwendig wäre.
Antagonismus des extrazellulären Matrix-Rezeptors
this compound wurde als neuartiger nicht-peptidischer Antagonist des extrazellulären Matrix-Rezeptors identifiziert {svg_7}. Dies bedeutet, dass es an Rezeptoren in der ECM binden und deren Aktivität blockieren kann. Diese Eigenschaft könnte zahlreiche Anwendungen bei der Behandlung von Krankheiten haben, die die ECM betreffen, wie z. B. Fibrose und bestimmte Krebsarten.
Wirkmechanismus
Target of Action
Delaminomycin A primarily targets components of the extracellular matrix (ECM), including fibronectin, laminin, and collagen type IV . These components play a crucial role in cell adhesion, a process that is fundamental to the organization of cells into tissues and organs. By interacting with these targets, this compound can influence cell behavior and function.
Mode of Action
This compound interacts with its targets by acting as a low molecular weight inhibitor of cell adhesion to ECM components . This interaction results in the suppression of cell adhesion, thereby affecting the organization and function of cells within tissues.
Biochemical Pathways
The biosynthesis of this compound involves several biochemical pathways. It is derived from six acetate units, five propionate units, and one glycine unit . These components are assembled in a specific sequence to form the complex structure of this compound. The inhibition of cell adhesion to ECM components by this compound can affect various downstream cellular processes, including cell migration, proliferation, and differentiation.
Result of Action
The primary result of this compound’s action is the inhibition of cell adhesion to ECM components . This can suppress immune responses in vitro and in vivo and exhibit antimicrobial activity on Gram-positive bacteria . By disrupting cell adhesion, this compound can influence a variety of cellular processes and responses, potentially leading to changes in tissue organization and function.
Biochemische Analyse
Biochemical Properties
Delaminomycin A interacts with various biomolecules, primarily those involved in cell adhesion to ECM components . It exhibits inhibitory activity for cell adhesion to ECM components, which suggests that it may interact with enzymes and proteins involved in these processes .
Cellular Effects
This compound has been shown to suppress immune responses in vitro and in vivo . It also exhibits antimicrobial activity on Gram-positive bacteria . These effects suggest that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a low molecular weight inhibitor of cell adhesion to ECM components . This suggests that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
The metabolic pathways of this compound involve its biosynthesis from six acetate units, five propionate units, and one glycine unit . This suggests that it interacts with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.
Eigenschaften
IUPAC Name |
(3Z)-3-[[2-[(3E,5E)-2,8-dihydroxy-7-methyldeca-3,5-dienyl]-1,6,8-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-hydroxypyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43NO6/c1-6-22(32)17(3)9-7-8-10-21(31)15-20-12-11-19-14-16(2)13-18(4)24(19)29(20,5)26(34)23-25(33)28(36)30-27(23)35/h7-12,16-22,24,28,31-32,34,36H,6,13-15H2,1-5H3,(H,30,35)/b9-7+,10-8+,26-23- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZPXPDCVAUXRV-XBBTVXHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C=CC=CC(CC1C=CC2CC(CC(C2C1(C)C(=C3C(=O)C(NC3=O)O)O)C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(C)/C=C/C=C/C(CC1C=CC2CC(CC(C2C1(C)/C(=C/3\C(=O)C(NC3=O)O)/O)C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149779-38-4 |
Source


|
| Record name | Delaminomycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149779384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is Delaminomycin A and what is its mechanism of action?
A: this compound is a novel, naturally occurring compound isolated from the bacteria Streptomyces albulus. [, ] It acts as an antagonist of extracellular matrix (ECM) receptors, meaning it blocks the interaction between cells and ECM components like fibronectin and laminin. [, ] While the exact mechanism is not fully elucidated, this inhibition of cell adhesion is believed to be the basis for its immunosuppressive and antimicrobial effects. []
Q2: What is the structure of this compound and what is its molecular weight?
A: this compound is characterized by an acyl tetramic acid moiety linked to a substituted octahydronaphthalene ring system. [] Its full chemical name is 3-[[2-[(3E,5E)-2,8-dihydroxy-7-methyl-3,5-decadienyl]- 1,6,8- trimethyl-1,2,4a,5,6,7,8,8a-octahydro-1-naphthyl]carbonyl]-5- hydroxypyrrolidine-2,4-dione. [] The molecular formula of this compound is C27H41NO6, and its molecular weight is 479.6 g/mol. []
Q3: How is this compound biosynthesized?
A: Studies using 13C-labeled precursors have revealed that this compound is assembled from simpler metabolic building blocks. [, ] Specifically, it is derived from six acetate units, five propionate units, and one glycine unit. [] This information provides insights into the metabolic pathways involved in its production by Streptomyces albulus.
Q4: Has the relationship between the structure of this compound and its biological activity been investigated?
A: Yes, structure-activity relationship (SAR) studies have been conducted on this compound and its derivatives. [] These studies revealed that modifications to the molecule, such as the introduction of a spiro ring system or changes to the C-5' substituent of the pyrrolidine ring, can significantly impact its biological activity. [] For instance, spiro compounds exhibited stronger inhibition of B16 melanoma cell adhesion and Con A-induced lymphocyte proliferation compared to the parent compounds. [] Conversely, the presence of a hydroxyl group at the C-5' position was associated with greater immunosuppressive activity in certain assays. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146036.png)


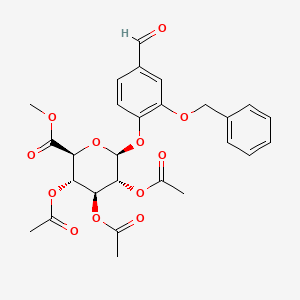

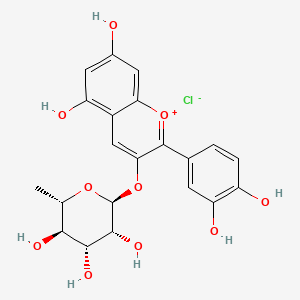
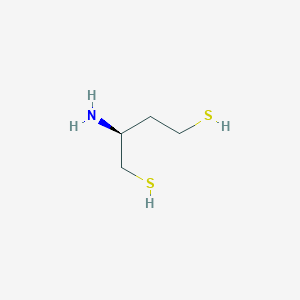
![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)
